molecular formula C6H12O2 B1209622 3-Methoxy-3-methyl-2-butanone CAS No. 36687-98-6

3-Methoxy-3-methyl-2-butanone

Cat. No. B1209622
CAS RN: 36687-98-6
M. Wt: 116.16 g/mol
InChI Key: WIDVGAUYQJKBRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methoxy-3-methyl-2-butanone and related compounds involves complex chemical reactions. One method for synthesizing oxetane-derived monomers, which are structurally related to 3-Methoxy-3-methyl-2-butanone, uses reactions of 3-methyl-3′-hydroxymethyloxetane with acrylonitrile and triethylene glycol monomethyl ether. These monomers are then polymerized to form homo- and copolyethers through cationic ring-opening polymerization (Ye et al., 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

The reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound closely related to 3-Methoxy-3-methyl-2-butanone, involves the formation of several products including acetone, methyl acetate, and 3-methoxy-3-methylbutanal. These reactions highlight the reactivity of such compounds under atmospheric conditions and their potential environmental impact (Aschmann, Arey, & Atkinson, 2011).

Physical Properties Analysis

The physical properties of compounds related to 3-Methoxy-3-methyl-2-butanone, such as their phase equilibria with carbon dioxide, are critical for understanding their behavior in various industrial processes. Studies on mixtures like 3-methoxy-3-methyl-1-butanol with carbon dioxide provide valuable data on their phase behavior at different temperatures and pressures, indicating their potential applications in solvent extraction processes and environmental implications (Park, Kim, & Byun, 2021).

Chemical Properties Analysis

The chemical properties of 3-Methoxy-3-methyl-2-butanone can be inferred from the synthesis and characterization of related compounds. For example, the synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides showcases the versatility of these compounds in organic synthesis and their potential for producing a wide range of chemically significant derivatives (Rahn et al., 2008).

Scientific Research Applications

  • 3-Methoxy-3-methyl-2-butanone is a chemical compound with the molecular formula C6H12O2 .
  • It is used for the synthesis of heterocyclic compounds and is an important intermediate in medicine .
  • It is also used as an industrial solvent .
  • Pharmaceuticals : This compound is used as an intermediate in the production of various pharmaceuticals .
  • Herbicides : It is also used in the synthesis of herbicides .
  • Dye Precursors : 3-Methoxy-3-methyl-2-butanone is used in the production of dye precursors .
  • Rubber Auxiliaries : This compound is used in the synthesis of rubber auxiliaries .
  • Selective Extraction of Rare Earth Elements : It is used for the selective extraction of rare earth elements .
  • Natural Substances and Extractives : It has functional use in natural substances and extractives .

Safety And Hazards

“3-Methoxy-3-methyl-2-butanone” is a flammable liquid and vapor . It can cause irritation to the eyes, nose, throat, upper respiratory tract, and skin . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use explosion-proof electrical/ventilating/lighting equipment . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

properties

IUPAC Name

3-methoxy-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6(2,3)8-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDVGAUYQJKBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190132
Record name 2-Butanone, 3-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-methyl-2-butanone

CAS RN

36687-98-6
Record name 2-Butanone, 3-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 3-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
J Kagan, JT Przybytek - Tetrahedron, 1973 - Elsevier
The acetone photodimer 2,2,3-trimethyl-3-oxetanol was synthesized by photocyclization of isopropyloxyacetone and of 3-methyl-3-methoxy-2-butanone. The oxetanol was very …
Number of citations: 10 www.sciencedirect.com
GE Efe, EO Schlemper - Polyhedron, 1991 - Elsevier
… Abstract-The ligand 3-methoxy-3-methyl-2-butanone oxime and its rhodium(II1) complex have … of 3-methoxy-3-methyl-2-butanone oxime. This compound has been known since 1903 …
Number of citations: 6 www.sciencedirect.com
DF Smith, CD McIver… - International journal of …, 1995 - Wiley Online Library
Tertiary‐amyl methyl ether (TAME) is proposed for use as an additive to increase the oxygen content of gasoline as stipulated in the 1990 Clean Air Amendments. The present …
Number of citations: 72 onlinelibrary.wiley.com
HL Lien, W Zhang - Journal of Environmental Engineering, 2002 - ascelibrary.org
… propionate, and 3-methoxy-3-methyl-2butanone, which appeared in … methyl acetate, 3-methoxy-3-methyl-2-butanone, and methyl … a reaction pathway to 3-methoxy-3-methyl-2butanone. …
Number of citations: 19 ascelibrary.org
MI Stefan, J Mack, JR Bolton - Environmental science & …, 2000 - ACS Publications
… products, such as TBF, MMP, hydroxyacetone, pyruvaldehyde, formaldehyde, acetic acid (measured), acetaldehyde, 1,1-dimethylethyl acetate, and 3-methoxy-3-methyl 2-butanone (…
Number of citations: 245 pubs.acs.org
G Smith - Citeseer
… The compounds identified include: pinacol (7.91 min.), 3-methoxy-3-methyl-2-butanone (10.83 min.), 2-ethyl-2-methyl-1,3-dioxolane (13.20 min.), ethyl acetone (14.18 min.), 1-(acetyloxy…
Number of citations: 2 citeseerx.ist.psu.edu
JT Przybytek - 1972 - search.proquest.com
… new dimer was characterized through spectral data and comparison with an authentic sample synthesized through the intramolecular photocyclization of 3-methoxy-3methyl-2-butanone…
Number of citations: 3 search.proquest.com
N De Kimpe, P Sulmon, R Verhe… - The Journal of …, 1983 - ACS Publications
A new convenient synthesis of-cyanoaziridines was developed by reaction of-halo ketimines with cyanide in methanol or acetonitrile. Tertiary-chloro ketimines with cyanide in methanol …
Number of citations: 38 pubs.acs.org
N De Kimpe, N Schamp - The Journal of Organic Chemistry, 1975 - ACS Publications
Results As mentioned in the preliminary communication, 16 reac-tions of primary-2-(1, 1-dichloroalkylidene) anilines 11 with nucleophilic reagents such as sodium methoxide in …
Number of citations: 26 pubs.acs.org
ME Marmion, SR Woulfe, WL Neumann… - Nuclear medicine and …, 1999 - Elsevier
… This reagent was prepared by the Claisen condensation of 3-methoxy-3-methyl-2-butanone with ethyl formate as follows. Sodium hydride (3.1 g of 80%, 103 mmol) was stirred in 125 …
Number of citations: 41 www.sciencedirect.com

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